Fmoc-Orn(Dde)-OH
Overview
Description
Fmoc-Orn(Dde)-OH: is a derivative of the amino acid ornithine, which is modified with two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. These protecting groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid. The Fmoc group protects the amino group, while the Dde group protects the side chain of ornithine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the construction of peptides with high precision and efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Orn(Dde)-OH involves several steps. Initially, the ornithine amino acid is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate. The side chain of ornithine is then protected with the Dde group by reacting the Fmoc-protected ornithine with Dde chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Orn(Dde)-OH undergoes several types of reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Dde group is removed using hydrazine or hydroxylamine
Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrazine or hydroxylamine for Dde removal
Coupling: DIC and HOBt in DMF or dichloromethane (DCM) for peptide bond formation
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Chemistry: Fmoc-Orn(Dde)-OH is widely used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the construction of peptides with precise sequences .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mechanism of Action
The mechanism of action of Fmoc-Orn(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. The Dde group protects the side chain, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the precise construction of peptides with specific sequences and functionalities .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Dde)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the side chain of lysine
Fmoc-Arg(Pbf)-OH: Contains a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group protecting the side chain of arginine
Uniqueness: this compound is unique due to the combination of the Fmoc and Dde protecting groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583378 | |
Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269062-80-8 | |
Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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